DMT-2'O-TBDMS-rC(tac) Phosphoramidite
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Overview
Description
5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is a synthetic nucleoside derivative used primarily in the field of nucleic acid chemistry. This compound is designed to protect specific functional groups during the synthesis of oligonucleotides, which are short DNA or RNA molecules. The protection of these groups is crucial for the stepwise assembly of nucleotides into longer chains without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid involves multiple steps:
Protection of the 5/'-hydroxyl group: The 5/'-hydroxyl group of cytidine is protected using 4,4-dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the 2/'-hydroxyl group: The 2/'-hydroxyl group is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
Protection of the amino group: The amino group of cytidine is protected by reacting with 4-(tert-butyl)phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Large quantities of reactants are mixed and reacted in batches.
Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid undergoes several types of reactions:
Deprotection reactions: Removal of protective groups under specific conditions.
Coupling reactions: Formation of phosphodiester bonds between nucleotides.
Common Reagents and Conditions
Deprotection of the 5/'-hydroxyl group: Acidic conditions using trichloroacetic acid.
Deprotection of the 2/'-hydroxyl group: Fluoride ions from reagents like tetrabutylammonium fluoride.
Deprotection of the amino group: Basic conditions using ammonia or methylamine.
Major Products Formed
Deprotected nucleoside: The removal of protective groups yields the free nucleoside, which can then participate in further coupling reactions to form oligonucleotides.
Scientific Research Applications
5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is widely used in:
Oligonucleotide synthesis: Protecting groups allow for the stepwise synthesis of DNA and RNA sequences.
Antisense therapy: Synthetic oligonucleotides are used to bind to specific mRNA sequences, blocking their translation into proteins.
Gene editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 systems.
Diagnostic tools: Synthetic nucleotides are used in probes for detecting specific DNA or RNA sequences in diagnostic assays.
Mechanism of Action
The compound exerts its effects by protecting specific functional groups during the synthesis of oligonucleotides. The protective groups prevent unwanted side reactions, ensuring the correct assembly of nucleotide sequences. The deprotection steps are carefully controlled to remove the protective groups at the appropriate stages of synthesis.
Comparison with Similar Compounds
Similar Compounds
5/'-O-(4,4-Dimethoxytrityl)thymidine: Used in similar applications but with thymidine instead of cytidine.
5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]uridine: Similar structure but with uridine.
Uniqueness
5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is unique due to its specific protective groups, which provide stability and selectivity during oligonucleotide synthesis. The combination of these protective groups allows for precise control over the synthesis process, making it a valuable tool in nucleic acid chemistry.
Biological Activity
DMT-2'O-TBDMS-rC(tac) Phosphoramidite is a specialized phosphoramidite used primarily in the synthesis of oligonucleotides. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5' position, a TBDMS (tert-butyldimethylsilyl) protecting group at the 2' position, and a TAC (4,4'-dimethoxytrityl) protecting group at the cytidine base. This compound plays a crucial role in various biochemical applications, particularly in the field of molecular biology and genetic research.
The molecular formula of this compound is C57H76N5O10PSi, with a molecular weight of approximately 1,033.4 g/mol. The compound is characterized by its high purity, typically ≥98%, as determined by 31P-NMR and reversed-phase HPLC analysis .
Biological Activity
This compound exhibits several biological activities that are essential for its application in oligonucleotide synthesis:
- Oligonucleotide Synthesis : This phosphoramidite is effectively utilized in the automated synthesis of RNA and DNA oligonucleotides. Its chemical stability and compatibility with various synthesizers make it a preferred choice for researchers .
- Cellular Uptake and Processing : The compound's structure allows for efficient cellular uptake, facilitating its incorporation into RNA sequences. This is critical for applications involving RNA interference (RNAi) and other gene regulation mechanisms .
- Therapeutic Potential : The biological activity of this compound extends to its potential therapeutic applications. It can be utilized in developing antisense oligonucleotides that target specific mRNA sequences, offering possibilities for gene therapy and treatment of genetic disorders .
Case Studies
- Antisense Oligonucleotide Development : Research demonstrated that oligonucleotides synthesized using this compound showed significant efficacy in silencing target genes associated with various diseases, including cancer and viral infections. The stability and specificity of these oligonucleotides were highlighted as key factors contributing to their therapeutic success .
- Gene Regulation Studies : A study investigating the role of specific RNA sequences in gene expression utilized this compound to synthesize targeted RNA molecules. The results indicated enhanced gene knockdown efficiency compared to conventional methods, showcasing the compound's effectiveness in molecular biology research .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to other common phosphoramidites:
Phosphoramidite | Oligonucleotide Synthesis | Cellular Uptake | Therapeutic Potential | Stability |
---|---|---|---|---|
DMT-2'O-TBDMS-rC(tac) | High | Efficient | Yes | High |
DMT-2'O-Methyl-rC(tac) | Moderate | Moderate | Limited | Moderate |
DMT-dC(tac) | High | Efficient | Yes | High |
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAODNIJMAKFTFL-WSFKJFENSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H76N5O10PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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